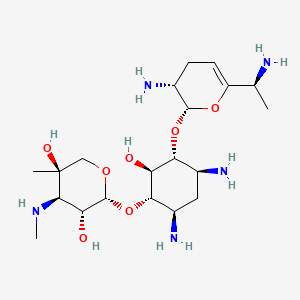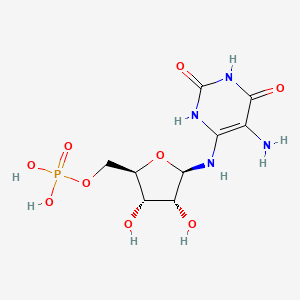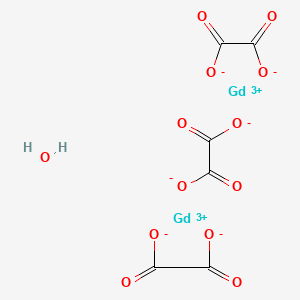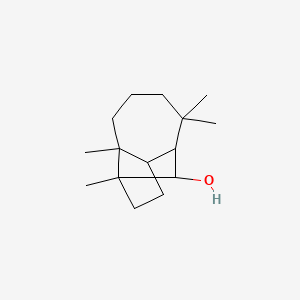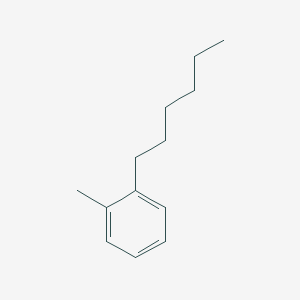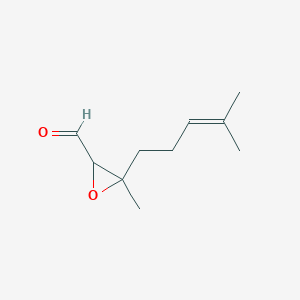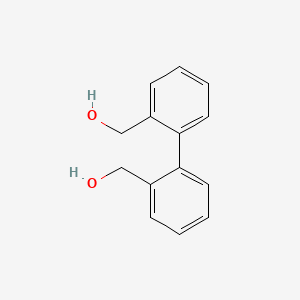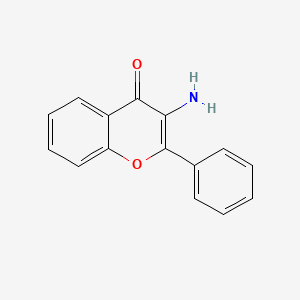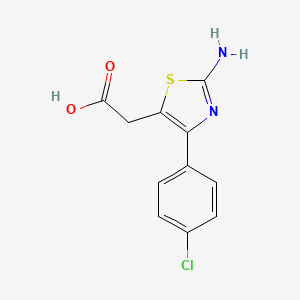
2-アミノ-4-(4-クロロフェニル)チアゾール-5-酢酸
概要
説明
2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 4-chlorophenyl group enhances its chemical reactivity and potential biological activity.
科学的研究の応用
2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
将来の方向性
The future directions for research on “2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicine . For instance, thiazole derivatives have shown promise as potential anticancer drugs .
作用機序
Target of Action
Thiazole derivatives have been reported to interact with various targets, including topoisomerase ii , and various cancerous cell lines .
Mode of Action
Thiazole derivatives have been known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with the disruption of dna replication and transcription processes, leading to cell death .
Pharmacokinetics
The compound’s melting point is reported to be between 169-171 °c , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with inducing cell death in various cancerous cell lines .
生化学分析
Biochemical Properties
2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound also binds to specific proteins, altering their conformation and function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid exhibits notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function . For instance, the compound may inhibit an enzyme involved in a critical metabolic pathway, leading to a decrease in the production of essential metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids, carbohydrates, and lipids. These interactions can affect the levels of various metabolites and influence the overall metabolic flux . For example, the compound may inhibit an enzyme involved in the breakdown of amino acids, leading to an accumulation of certain metabolites.
Transport and Distribution
The transport and distribution of 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound may be transported across cell membranes by active or passive transport mechanisms, and its distribution within tissues can influence its biological activity.
Subcellular Localization
The subcellular localization of 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound within the cell can also affect its interactions with other biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid typically involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating the mixture in ethanol or another suitable solvent. The resulting intermediate is then reacted with chloroacetic acid to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
Oxidation: Nitro derivatives of the thiazole compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
類似化合物との比較
2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid can be compared with other thiazole derivatives such as:
- 2-Amino-4-(4-nitrophenyl)thiazole
- 2-Amino-4-(4-bromophenyl)thiazole
- 2-Amino-4-(2,4-difluorophenyl)thiazole
These compounds share a similar thiazole core but differ in the substituents on the phenyl ring. The presence of different substituents can significantly alter their chemical reactivity and biological activity. For instance, the nitro group in 2-Amino-4-(4-nitrophenyl)thiazole may enhance its electron-withdrawing properties, while the bromine atom in 2-Amino-4-(4-bromophenyl)thiazole can increase its molecular weight and potential for halogen bonding.
Conclusion
2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities. Understanding its preparation methods, chemical reactions, and applications can pave the way for developing new and innovative compounds with enhanced properties.
特性
IUPAC Name |
2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-3-1-6(2-4-7)10-8(5-9(15)16)17-11(13)14-10/h1-4H,5H2,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDLQBPCFGMSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198045 | |
| Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49779-99-9 | |
| Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049779999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key findings of the research on 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid derivatives?
A1: The research focused on synthesizing a new series of 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids (6a-k) and esters (7a-l). These compounds were created by condensing thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate. [] The study demonstrated that these newly synthesized compounds exhibit promising anti-inflammatory and analgesic properties. Specifically, they showed anti-inflammatory activity ranging from 55-80%, compared to 85% for the reference drug ibuprofen. Additionally, they displayed analgesic activity ranging from 40-58%, compared to 57% for the reference drug aspirin. [] This suggests that these compounds could potentially be developed into new drugs for treating pain and inflammation.
Q2: What is the significance of the structure-activity relationship (SAR) in this research?
A2: While the research paper [] doesn't delve deep into specific SAR details, it lays the groundwork for future investigation. By synthesizing a series of derivatives (6a-k and 7a-l) with variations in the 2-amino substituent, the study implicitly sets the stage for exploring how these structural modifications impact anti-inflammatory and analgesic activity. Future research could systematically alter substituents on the thiazole ring and the acetic acid/ester moiety to optimize potency and potentially uncover the pharmacophore responsible for the observed biological effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


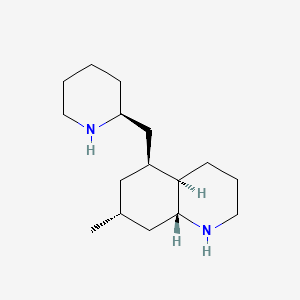
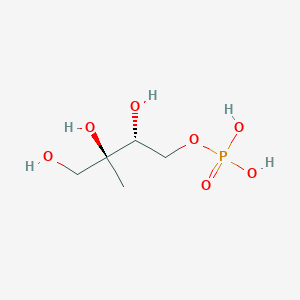
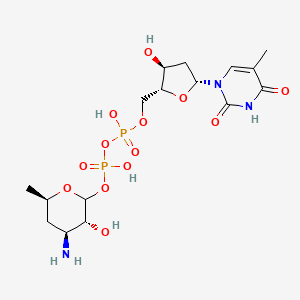
![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[2-methyl-4-isoxazolyl]-phenol](/img/structure/B1213903.png)
